molecular formula C10H9N3S B13629703 4-(Pyrazin-2-ylsulfanyl)aniline

4-(Pyrazin-2-ylsulfanyl)aniline

Cat. No.: B13629703
M. Wt: 203.27 g/mol
InChI Key: BONGIUGHGYQPNW-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-ylsulfanyl)aniline is an organic compound with the molecular formula C10H9N3S. It is a derivative of aniline, where the aniline ring is substituted with a pyrazin-2-ylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazin-2-ylsulfanyl)aniline typically involves the nucleophilic substitution of a halogenated pyrazine with an aniline derivative. One common method is the reaction of 2-chloropyrazine with 4-aminothiophenol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazin-2-ylsulfanyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyrazin-2-ylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: It can be used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-ylsulfanyl)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfur atom in the pyrazin-2-ylsulfanyl group can participate in various interactions, including hydrogen bonding and coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrazin-2-ylsulfanyl)aniline is unique due to the presence of the pyrazine ring, which can confer different electronic properties compared to other heterocycles. This can affect its reactivity and interactions with biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

4-pyrazin-2-ylsulfanylaniline

InChI

InChI=1S/C10H9N3S/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H,11H2

InChI Key

BONGIUGHGYQPNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)SC2=NC=CN=C2

Origin of Product

United States

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